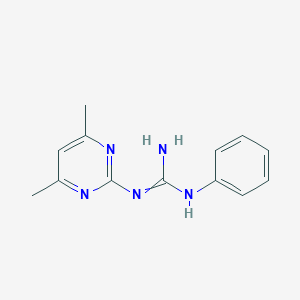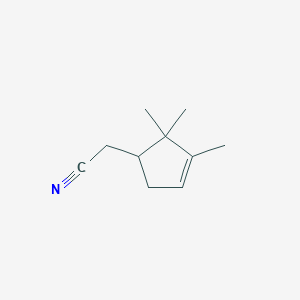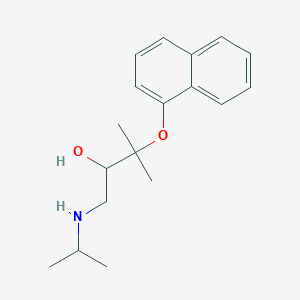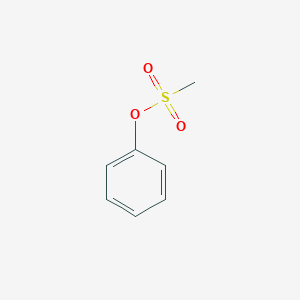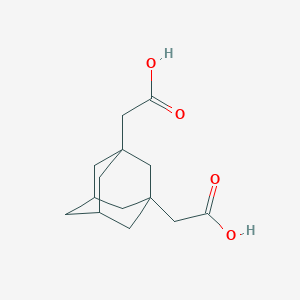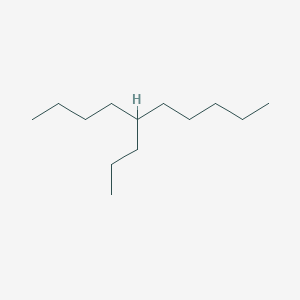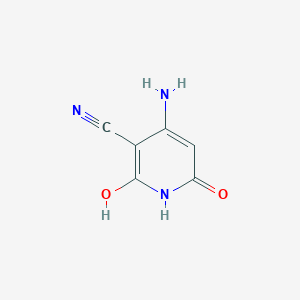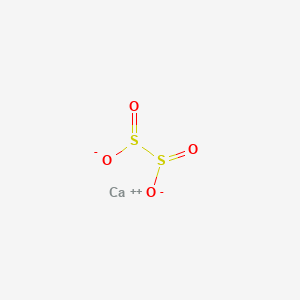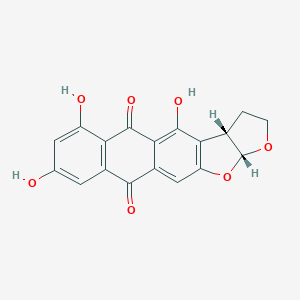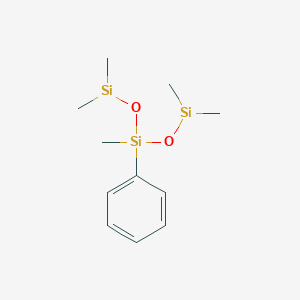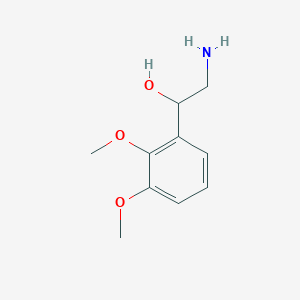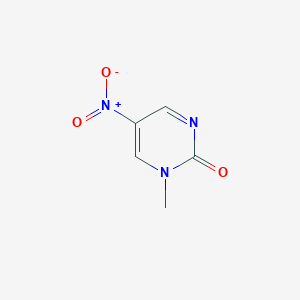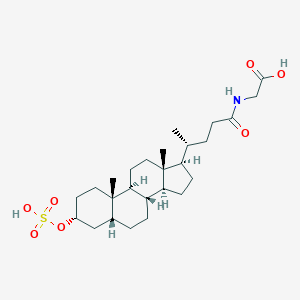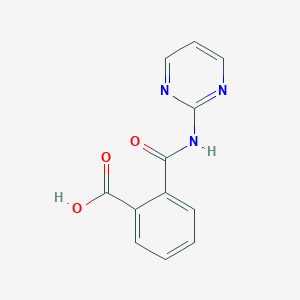
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid, also known as PB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PB is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Efectos Bioquímicos Y Fisiológicos
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has several advantages for lab experiments, including its high solubility in water and organic solvents, making it easy to handle and dissolve. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid is also relatively stable under normal laboratory conditions, making it suitable for long-term storage. However, 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has several potential future directions for research, including its use as a building block for the synthesis of new compounds with improved properties. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid could also be used as a starting material for the synthesis of metal-organic frameworks and supramolecular assemblies with potential applications in catalysis, drug delivery, and sensing. In addition, 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid could be further studied for its potential applications in the treatment of inflammation, cancer, and other diseases.
Métodos De Síntesis
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid can be synthesized using several methods, including the reaction of 2-aminopyrimidine with 2-bromo-benzoic acid, or the reaction of 2-cyano-pyrimidine with 2-bromo-benzoic acid. The synthesis of 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid is a multi-step process that involves several chemical reactions, including amidation, cyclization, and esterification.
Aplicaciones Científicas De Investigación
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has been shown to have anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs. 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid has also been used as a building block for the synthesis of other compounds, including metal-organic frameworks and supramolecular assemblies.
Propiedades
Número CAS |
17332-60-4 |
|---|---|
Nombre del producto |
2-(Pyrimidin-2-ylcarbamoyl)benzoic acid |
Fórmula molecular |
C12H9N3O3 |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
2-(pyrimidin-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H9N3O3/c16-10(15-12-13-6-3-7-14-12)8-4-1-2-5-9(8)11(17)18/h1-7H,(H,17,18)(H,13,14,15,16) |
Clave InChI |
WZPJLRNYHFVOJY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CC=N2)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=NC=CC=N2)C(=O)O |
Otros números CAS |
17332-60-4 |
Sinónimos |
N-pyrimidinobenzamide-2-carboxylic acid NPBCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



